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molecular formula C6H6BrNO B155353 (2-Bromopyridin-3-yl)methanol CAS No. 131747-54-1

(2-Bromopyridin-3-yl)methanol

Cat. No. B155353
M. Wt: 188.02 g/mol
InChI Key: QIQZUABMLGJKJP-UHFFFAOYSA-N
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Patent
US08232289B2

Procedure details

To a 2 L round bottom flask (fitted with stir bar, under nitrogen and at 0° C.) containing 2-bromo-3-pyridine-carboxaldehyde (22.15 g, 119.08 mmol) and methanol (200 mL), is added sodium borohydride (1.35 g, 35.72 mmol) in three portions. After 1 h at 0° C. water (200 mL) is added and the reaction is concentrated under reduced pressure to remove the methanol. The resulting residue is dissolved in ethyl acetate and washed with water (200 mL). The organic extraction is washed with brine, dried over magnesium sulfate, filtered and concentrated to afford 22 g of (2-bromo-3-pyridyl)methanol as a white solid. MS (m/z): 188 (M+1), 190 (M+3).
Quantity
22.15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([CH:8]=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.CO.[BH4-].[Na+]>O>[Br:1][C:2]1[C:7]([CH2:8][OH:9])=[CH:6][CH:5]=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
22.15 g
Type
reactant
Smiles
BrC1=NC=CC=C1C=O
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
1.35 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 2 L round bottom flask (fitted with stir bar, under nitrogen and at 0° C.)
CONCENTRATION
Type
CONCENTRATION
Details
the reaction is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the methanol
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue is dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extraction
WASH
Type
WASH
Details
is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=CC=C1CO
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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